1-(tert-Butoxycarbonyl)-4-methoxy-4-piperidinecarboxylic acid hydrate
Overview
Description
1-(tert-Butoxycarbonyl)-4-methoxy-4-piperidinecarboxylic acid hydrate is a useful research compound. Its molecular formula is C12H23NO6 and its molecular weight is 277.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used as a protecting group in organic synthesis . It’s typically added to amines under aqueous conditions .
Mode of Action
The compound acts as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine from unwanted reactions during subsequent steps of the synthesis .
Biochemical Pathways
The compound plays a role in the synthesis of complex organic molecules. It’s involved in the protection and deprotection of amines, which are key steps in many biochemical pathways . The exact pathways affected would depend on the specific synthesis in which the compound is being used.
Result of Action
The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for chemoselectivity in subsequent chemical reactions . After the desired reactions have taken place, the Boc group can be removed using strong acids .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions . Furthermore, the removal of the Boc group typically involves the use of strong acids . The exact conditions can greatly influence the efficacy and stability of the compound.
Properties
IUPAC Name |
4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5.H2O/c1-11(2,3)18-10(16)13-7-5-12(17-4,6-8-13)9(14)15;/h5-8H2,1-4H3,(H,14,15);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWHZRBRZXUOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2105838-78-4 | |
Record name | 1,4-Piperidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2105838-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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